molecular formula C20H18N2O3 B5913534 4-hydroxy-N-(3-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-N-(3-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B5913534
M. Wt: 334.4 g/mol
InChI Key: MXZDNRBCVMNSIW-UHFFFAOYSA-N
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Description

4-hydroxy-N-(3-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(3-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and quinoline derivatives. The reaction conditions may involve:

    Condensation reactions: To form the quinoline core.

    Amidation reactions: To introduce the carboxamide group.

    Hydroxylation reactions: To add the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature control: Maintaining optimal temperatures to ensure the stability of intermediates.

    Purification techniques: Employing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(3-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can yield quinoline ketones.

    Reduction: Can yield quinoline alcohols.

    Substitution: Can yield various substituted quinoline derivatives.

Scientific Research Applications

4-hydroxy-N-(3-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(3-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with receptors: Modulating cellular signaling pathways.

    Induce oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline derivatives: Share the quinoline core and hydroxyl group.

    N-phenylquinoline derivatives: Share the quinoline core and phenyl group.

    Quinoline carboxamides: Share the quinoline core and carboxamide group.

Uniqueness

4-hydroxy-N-(3-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-hydroxy-N-(3-methylphenyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-11-22-16-10-5-4-9-15(16)18(23)17(20(22)25)19(24)21-14-8-6-7-13(2)12-14/h3-10,12,23H,1,11H2,2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZDNRBCVMNSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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